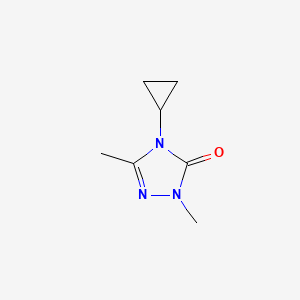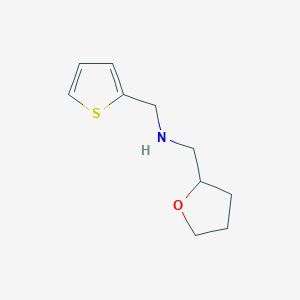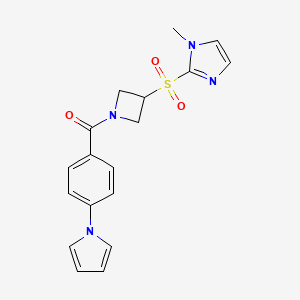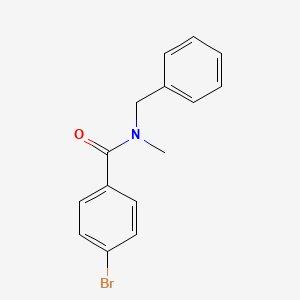![molecular formula C9H5F6N3O B2967475 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 2375261-25-7](/img/structure/B2967475.png)
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1,2,3-benzotriazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy and trifluoroethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoroethyl groups contribute to its unique chemical properties, which can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxyethane: A compound with similar trifluoromethoxy and trifluoroethyl groups but different overall structure.
1,2,2,2-Tetrafluoroethyl trifluoromethyl ether: Another fluorinated compound with similar functional groups.
Uniqueness
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-1,2,3-benzotriazole is unique due to the presence of both trifluoromethoxy and trifluoroethyl groups attached to a benzotriazole ring. This combination imparts distinct chemical properties, including high stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .
特性
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6N3O/c10-7(19-9(13,14)15)8(11,12)18-6-4-2-1-3-5(6)16-17-18/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIUYXCZNZVQIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride](/img/new.no-structure.jpg)


![ethyl 2-{[4-(4-chlorophenyl)-5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2967406.png)
![tert-butyl 3-cyano-4-[1-(3-fluorophenyl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate](/img/structure/B2967410.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-{2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2967413.png)
![1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea](/img/structure/B2967414.png)

